tert-butyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-19(2,3)26-18(23)22-8-6-12(7-9-22)17-20-16(21-27-17)13-4-5-14-15(10-13)25-11-24-14/h4-5,10,12H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPBRQWVEFEOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 387.44 g/mol. The structure includes a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety linked to a benzodioxole fragment.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Demonstrated cytotoxic effects in several cancer cell lines, potentially through apoptosis induction.
- Neuroprotective Effects : May provide protective effects against neurodegenerative diseases by modulating oxidative stress pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Modulation of Signaling Pathways : It can interfere with signaling pathways related to inflammation and cancer progression.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses in cells, reducing oxidative damage.
Antimicrobial Activity
A study conducted by Narayana et al. (2016) evaluated the antimicrobial efficacy of similar compounds derived from benzodioxole structures. Results indicated that derivatives showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against various bacterial strains .
Anticancer Potential
A recent investigation focused on the anticancer effects of oxadiazole derivatives found that this compound exhibited significant cytotoxicity against the pancreatic cancer cell line DAN-G. The study reported IC50 values suggesting effective dose ranges for therapeutic applications .
Neuroprotective Effects
Research into neuroprotective properties revealed that compounds with similar structures could reduce neuronal apoptosis in models of oxidative stress. These findings suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Data Summary Table
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects. Its structural components suggest several possible pharmacological activities:
- Anticancer Activity : Compounds with oxadiazole moieties have shown promise in cancer therapy. Studies indicate that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The benzodioxole group may enhance this activity by improving bioavailability and selectivity for cancer cells.
- Antimicrobial Properties : Research has demonstrated that piperidine derivatives exhibit antimicrobial activity. The presence of the tert-butyl group may contribute to the lipophilicity of the compound, facilitating its penetration into bacterial membranes.
- Neuroprotective Effects : There is emerging evidence that compounds containing piperidine and oxadiazole structures may have neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science Applications
Beyond biological applications, tert-butyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate can also be utilized in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique functional groups allow for cross-linking reactions that can lead to advanced materials.
- Organic Electronics : Due to its electronic properties, this compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzodioxole units can improve charge transport properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives for their anticancer properties. Among these, compounds similar to tert-butyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine showed significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Pharmaceutical Biology, a series of piperidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the benzodioxole structure exhibited enhanced antibacterial activity compared to their counterparts without this moiety.
Comparison with Similar Compounds
Core Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Preparation Methods
Piperidine Scaffold Preparation
The piperidine core is typically introduced as a Boc-protected derivative to ensure stability during subsequent reactions. A common intermediate is tert-butyl 4-cyanopiperidine-1-carboxylate , synthesized via:
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Boc Protection : Treatment of 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) in dichloromethane (DCM) at 0°C to room temperature.
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Purification : Column chromatography (hexane/ethyl acetate) yields the Boc-protected nitrile with >95% purity.
Benzodioxole-Containing Precursors
The 1,3-benzodioxol-5-yl fragment is often derived from 5-cyanobenzodioxole , prepared via:
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Nitrile Formation : Reaction of 5-bromo-1,3-benzodioxole with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.
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Amidoxime Synthesis : Treatment of 5-cyanobenzodioxole with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux to form the corresponding amidoxime.
Detailed Synthetic Routes
Step 1: Synthesis of Piperidine Amidoxime
tert-butyl 4-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate is prepared by reacting tert-butyl 4-cyanopiperidine-1-carboxylate with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 12 hours. The product is isolated via filtration and washed with cold ethanol (Yield: 85–90%).
Step 2: Oxadiazole Ring Formation
The amidoxime is reacted with 5-chlorocarbonyl-1,3-benzodioxole (1.1 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen at 60°C for 6 hours. Triethylamine (2.0 equiv) is added to scavenge HCl. After quenching with ice water, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield tert-butyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate (Yield: 70–75%).
Key Data :
-
Reaction Temperature : 60°C
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Time : 6 hours
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Solvent : THF
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Catalyst : None required
Step 1: Synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole
5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole is prepared by cyclizing 5-cyanobenzodioxole with hydroxylamine hydrochloride, followed by reaction with ethyl chlorooxalate in pyridine at 100°C. The intermediate is purified via recrystallization from ethanol (Yield: 80%).
Step 2: Piperidine Functionalization
The oxadiazole is coupled to tert-butyl 4-bromopiperidine-1-carboxylate via a Ullmann coupling using copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) in dimethyl sulfoxide (DMSO) at 110°C for 24 hours. Purification by flash chromatography (hexane/ethyl acetate, 3:1) affords the final product (Yield: 60–65%).
Key Data :
-
Catalyst : CuI (10 mol%)
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Ligand : DMEDA (20 mol%)
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Temperature : 110°C
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Solvent : DMSO
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
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Copper-Based Catalysts : CuI/DMEDA in Route 2 enhances coupling efficiency but requires strict oxygen-free conditions to prevent oxidation.
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Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in Route 1 by neutralizing HCl more effectively.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 3.30–3.50 (m, 4H, piperidine H), 5.95 (s, 2H, benzodioxole OCH₂O), 6.85–7.10 (m, 3H, aromatic H).
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IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1610 cm⁻¹ (C=N, oxadiazole).
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MS (ESI+) : m/z 428.2 [M+H]⁺.
Challenges and Mitigation Strategies
Boc Group Stability
Oxadiazole Ring Isomerization
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Issue : Undesired 1,3,4-oxadiazole formation under prolonged heating.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 70–75% | 60–65% |
| Reaction Time | 6 hours | 24 hours |
| Catalyst Cost | None | CuI/DMEDA |
| Purity | >95% | >90% |
| Scalability | Easier | Challenging |
Route 1 is preferred for small-scale synthesis due to higher yields and simpler conditions, while Route 2 offers flexibility for introducing diverse substituents post-oxadiazole formation .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to avoid side products (e.g., over-substitution on the piperidine ring).
Basic: How is structural confirmation achieved for this compound?
Answer:
Structural characterization requires a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, benzodioxol protons at 6.8–7.2 ppm).
- 2D NMR (COSY, HSQC) : Resolve coupling between oxadiazole and piperidine protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₃N₃O₅: 386.1709).
- X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation (if crystalline) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency.
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings to minimize byproducts.
- Temperature Control : Maintain 80–100°C for cyclocondensation to balance reaction rate and decomposition.
- Additives : Add molecular sieves to absorb water in moisture-sensitive steps .
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, 12h | 65 | 90 |
| THF, 60°C, 24h | 45 | 78 |
Advanced: What methodologies are used to profile bioactivity in medicinal chemistry research?
Answer:
- In vitro assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cell Viability : MTT assays to assess cytotoxicity in cancer cell lines.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors.
- ADME Screening : Microsomal stability assays (e.g., liver microsomes) to predict metabolic stability .
Advanced: How should researchers address contradictions in toxicity data?
Answer:
When toxicity data is incomplete or conflicting:
In silico Prediction : Use tools like ProTox-II or Derek Nexus to predict acute toxicity endpoints.
Tiered Testing :
- Acute Toxicity : Start with zebrafish embryo assays (OECD TG 236) for rapid screening.
- Chronic Exposure : Use mammalian cell lines (e.g., HepG2) for long-term cytotoxicity.
Risk Mitigation : Implement strict PPE (gloves, fume hoods) and adhere to occupational exposure limits (OELs) as per SDS guidelines .
Advanced: What are the potential degradation pathways under varying environmental conditions?
Answer:
Degradation studies involve:
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; analyze via LC-MS for breakdown products (e.g., cleavage of the oxadiazole ring).
- Photodegradation : Expose to UV light (254 nm) to assess photooxidation products.
- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures.
Example Pathway :
Oxadiazole ring → opens under acidic conditions → forms carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
